2-Hydroxy-3-oxoadipate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

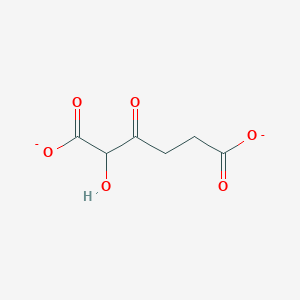

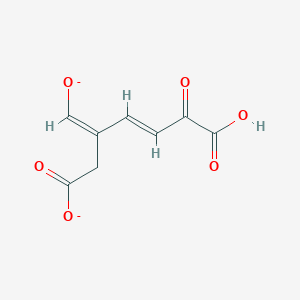

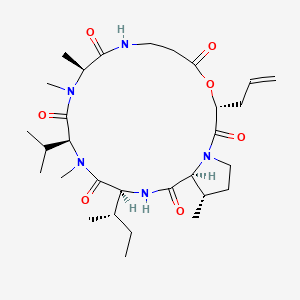

2-hydroxy-3-oxoadipate(2-) is dicarboxylate anion of 2-hydroxy-3-oxoadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-3-oxoadipic acid.

Aplicaciones Científicas De Investigación

Metabolic Pathway Regulation in Mycobacterium tuberculosis

2-Hydroxy-3-oxoadipate synthase, a thiamin diphosphate (ThDP)-dependent enzyme in Mycobacterium tuberculosis, uses 2-ketoglutarate and glyoxylate to produce 2-hydroxy-3-oxoadipate. This process is essential for the bacterium's growth and is influenced by allosteric regulation. Acetyl coenzyme A activates predecarboxylation steps, while GarA inhibits postdecarboxylation steps. This novel regulation mechanism provides new avenues for therapeutic intervention (Balakrishnan, Jordan, & Nathan, 2013).

Improving Metabolic Pathways for Bio-based Production

2-Hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans was engineered to enhance 2-oxoadipate reduction, a crucial step in pathways producing adipic acid, an important chemical. The engineered Hgdh variants showed a 100-fold increase in catalytic efficiency, marking a significant advancement in the bio-based production of adipic acid (Sáez-Jiménez et al., 2022).

Aromatic Compound Degradation

In Rhodococcus opacus 1CP, a gene cluster for protocatechuate catabolism includes an enzyme that hydrolyzes 3-oxoadipate enol-lactone, a critical step in the degradation of aromatic compounds. This discovery enhances our understanding of bacterial degradation pathways (Eulberg, Lakner, Golovleva, & Schlömann, 1998).

Adipic Acid Production via Bioprocessing

Alcaligenes eutrophus H16's lactate dehydrogenase has been identified as a potential catalyst for converting 2-oxoadipate to 2-hydroxyadipate, a step in the synthesis of adipic acid for nylon production. This opens up new avenues for bio-based production of industrial materials (Zhang et al., 2014).

Yeast Metabolism of Hydroxyaromatic Compounds

Candida parapsilosis metabolizes hydroxyderivatives of benzene and benzoic acid through the 3-oxoadipate pathway, as revealed by transcriptome and proteome profiling. This study provides insights into the regulation and adaptation of yeast cells to hydroxyaromatic substrates (Cillingová et al., 2021).

Mitochondrial 2-Oxoadipate Dehydrogenase Complex

In humans, mutations in DHTKD1, associated with the 2-oxoadipate dehydrogenase complex, are linked to neurological abnormalities and reactive oxygen species accumulation. This enzyme complex's role in superoxide/H2O2 production and its connection to various metabolic pathways offer significant insight into metabolic disorders (Goncalves, Bunik, & Brand, 2016).

Propiedades

Nombre del producto |

2-Hydroxy-3-oxoadipate |

|---|---|

Fórmula molecular |

C6H6O6-2 |

Peso molecular |

174.11 g/mol |

Nombre IUPAC |

2-hydroxy-3-oxohexanedioate |

InChI |

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2 |

Clave InChI |

DVIFFQAOYQDXGL-UHFFFAOYSA-L |

SMILES canónico |

C(CC(=O)[O-])C(=O)C(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)